3-碘-4-甲基噻吩-2-羧酸

描述

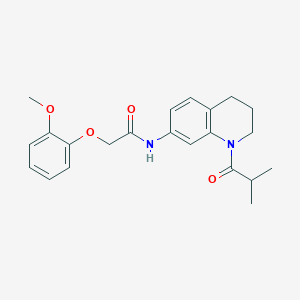

3-Iodo-4-methylthiophene-2-carboxylic acid is a chemical compound with the molecular formula C6H5IO2S . It has a molecular weight of 268.07 g/mol .

Molecular Structure Analysis

The molecular structure of 3-Iodo-4-methylthiophene-2-carboxylic acid can be represented by the InChI string:InChI=1S/C6H5IO2S/c1-3-2-10-5 (4 (3)7)6 (8)9/h2H,1H3, (H,8,9) . The compound has a topological polar surface area of 65.5 Ų and contains 10 heavy atoms . Physical And Chemical Properties Analysis

3-Iodo-4-methylthiophene-2-carboxylic acid has a molecular weight of 268.07 g/mol . It has an XLogP3-AA value of 2.5, indicating its relative hydrophobicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 267.90550 g/mol .科学研究应用

结构分析与表征

3,4,5-三碘-2-甲基噻吩的结构与表征本研究重点关注了 3,4,5-三碘-2-甲基噻吩的结构分析和表征,这是从 2-甲基噻吩碘化过程中衍生出的一种重要且意外的副产物。该研究采用 X 射线晶体学和核磁共振技术来确认该化合物的身份和结构。结果揭示了晶体学无序的存在,并详细说明了非共价碘-碘和硫-碘相互作用 (Patel 等人,2019)。

太阳能电池应用

导电聚合物染料太阳能电池性能比较本研究比较了使用不同导电聚合物前体的太阳能电池的性能,包括 5,2′:5′,2″-三噻吩-3′-羧酸 (TTCA)。它研究了电荷转移过程,并表征了 TiO2 表面上的聚合物染料。研究得出结论,带有羧酸基的导电聚合物染料与 TiO2 层表现出最强的结合力,并且含有羧酸基的聚 TTCA 可获得最佳电池效率 (Yoon 等人,2011)。

晶体结构分析

4-氰基-5-碘-3-甲基噻吩-2-甲酸乙酯本研究介绍了 4-氰基-5-碘-3-甲基噻吩-2-甲酸乙酯的合成和晶体结构分析。阐明了晶体结构中的分子排列,突出了 CN⋯I 分子间路易斯酸碱相互作用的重要性 (Moncol 等人,2007)。

聚噻吩应用

聚(2-噻吩-3-基丙二酸),一种每个重复单元具有两个羧酸的聚噻吩本研究使用实验和理论方法合成了和表征了一种新的取代聚噻吩衍生物,聚(2-噻吩-3-基丙二酸)。该研究揭示了该聚合物的良好热稳定性、半导体特性,以及在电渗析选择性膜、废水处理或生物医学用途的离子选择性膜等应用中的潜力 (Bertran 等人,2010)。

属性

IUPAC Name |

3-iodo-4-methylthiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IO2S/c1-3-2-10-5(4(3)7)6(8)9/h2H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRJCSFZFUUXPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-chloro-4-fluorobenzyl)-2-(4-ethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2536483.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2536485.png)

![N'-(2,4-difluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B2536489.png)

![4-[1-(3,4-Dimethylphenyl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2536490.png)

![2-ethoxy-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2536492.png)

![(9AR)-octahydro-1H-pyrido[1,2-a]piperazine oxalic acid](/img/structure/B2536494.png)

![1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]ethyl N-(3-chlorophenyl)carbamate](/img/structure/B2536495.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2536503.png)